molecular formula C4H7NaO2 B1602971 Sodium butyrate-4-13C CAS No. 286367-75-7

Sodium butyrate-4-13C

Cat. No. B1602971
M. Wt: 111.08 g/mol
InChI Key: MFBOGIVSZKQAPD-YTBWXGASSA-M
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Description

Sodium butyrate-4-13C, also known as Butyric-4-13C acid sodium salt, is a stable isotope with a molecular weight of 111.08 . It is the sodium salt of butyric acid . It has various effects on cultured mammalian cells including inhibition of proliferation, induction of differentiation, and induction or repression of gene expression .


Synthesis Analysis

Sodium butyrate is a short chain fatty acid . The generation of short-chain fatty acids (SCFAs) like butyrate increases with a high-fiber diet as the number of anaerobes increases .


Molecular Structure Analysis

The linear formula of Sodium butyrate-4-13C is 13CH3(CH2)2CO2Na . More detailed molecular structure information can be found in resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

Sodium butyrate-4-13C has a mass shift of M+1 . It is a solid form with a melting point of 250-253 °C (lit.) .


Physical And Chemical Properties Analysis

Sodium butyrate-4-13C is a solid form with a melting point of 250-253 °C (lit.) . It has a molecular weight of 111.08 .

Safety And Hazards

Sodium butyrate-4-13C is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

sodium;(413C)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635688
Record name Sodium (4-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium butyrate-4-13C

CAS RN

286367-75-7
Record name Sodium (4-~13~C)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286367-75-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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